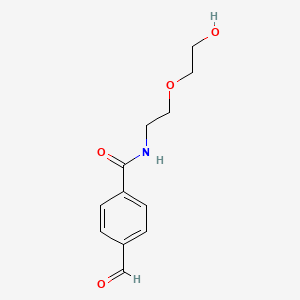

Ald-Ph-amido-PEG2

Description

Propriétés

Formule moléculaire |

C12H15NO4 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

4-formyl-N-[2-(2-hydroxyethoxy)ethyl]benzamide |

InChI |

InChI=1S/C12H15NO4/c14-6-8-17-7-5-13-12(16)11-3-1-10(9-15)2-4-11/h1-4,9,14H,5-8H2,(H,13,16) |

Clé InChI |

YEGMGDMTKUQVJN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C=O)C(=O)NCCOCCO |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Ald-Ph-amido-PEG2 Linker in Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ald-Ph-amido-PEG2 linker is a non-cleavable, bifunctional crosslinker integral to the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a phenyl-aldehyde group and a polyethylene (B3416737) glycol (PEG) spacer terminating in an amine-reactive functional group, offers a strategic platform for the stable conjugation of therapeutic payloads to proteins. The incorporation of a short, discrete PEG2 unit enhances the solubility and pharmacokinetic profile of the resulting conjugate while maintaining a compact structure. This technical guide provides a comprehensive overview of the this compound linker, including its chemical properties, a detailed experimental protocol for its application in ADC synthesis, and a discussion of its role in the mechanism of action of targeted therapies such as those directed against the HER2 signaling pathway.

Introduction

The field of targeted therapeutics is continually advancing, with a strong emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) exemplify this approach by combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, profoundly influencing the stability, solubility, and overall performance of the ADC.[1]

Non-cleavable linkers, such as the this compound, offer enhanced stability in systemic circulation, reducing the premature release of the payload and mitigating off-target toxicities.[2] The integrated polyethylene glycol (PEG) moiety is a well-established strategy to improve the aqueous solubility of hydrophobic payloads and enhance the pharmacokinetic properties of the entire conjugate.[1] This guide focuses on the this compound linker, providing detailed technical information for its application in research and drug development.

Core Properties of this compound Linker and its Derivatives

The this compound linker is a versatile tool for bioconjugation, available in several derivative forms to accommodate different conjugation strategies. The core structure consists of a benzaldehyde (B42025) group, an amide bond, and a two-unit polyethylene glycol chain. The terminal functional group is typically a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, providing reactivity towards primary amines.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C12H15NO4 | 237.25 | 1061569-06-9 | The foundational structure. |

| This compound-C2-acid | C15H19NO6 | 309.31 | 1807534-84-4 | Features a terminal carboxylic acid for custom activation or direct conjugation.[3] |

| This compound-C2-NHS ester | C19H22N2O8 | 406.39 | 1807521-07-8 | Contains an amine-reactive NHS ester for direct conjugation to lysine (B10760008) residues.[4] |

Table 1: Physicochemical Properties of this compound Linker and its Derivatives

Synthesis of this compound Linker

While a detailed, publicly available synthesis protocol specifically for this compound is limited, a general and efficient strategy for creating PEG-aldehyde derivatives involves the ozonolysis of allylated PEG precursors. This method provides a stable and reactive aldehyde functional group without compromising the integrity of the polymer.[5]

The synthesis would conceptually involve the following key steps:

-

Allylation of a PEG2-amine derivative: The terminal amine of a suitable PEG2 precursor would be protected, followed by allylation of the hydroxyl group at the other end.

-

Ozonolysis: The allylated PEG derivative would then be subjected to ozonolysis to cleave the double bond and form the aldehyde.

-

Amide bond formation: The protected amine would be deprotected and subsequently coupled to a phenyl carboxylic acid derivative bearing the aldehyde functionality.

-

Activation of the terminal group (if necessary): For the acid derivative, the synthesis would be complete. For the NHS ester derivative, the terminal carboxylic acid would be activated using N-hydroxysuccinimide.

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

The bifunctional nature of the this compound-NHS ester allows for a sequential, two-step conjugation process. This protocol outlines the general procedure for conjugating an antibody to a cytotoxic payload.

Materials:

-

Monoclonal antibody (e.g., anti-HER2) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Cytotoxic payload with a hydrazide or aminooxy functional group

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffers (e.g., PBS, pH 7.4; acetate (B1210297) buffer, pH 4.5)

Step 1: Conjugation of the Linker to the Antibody

This step involves the reaction of the NHS ester group of the linker with the primary amines (lysine residues) on the antibody.

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[6]

-

Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6]

-

Reaction: Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6]

-

Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation of the Payload to the Linker-Modified Antibody

This step utilizes the aldehyde group on the linker to react with a hydrazide or aminooxy-functionalized payload, forming a stable hydrazone or oxime bond, respectively.

-

Payload Preparation: Dissolve the hydrazide or aminooxy-functionalized payload in a suitable organic solvent (e.g., DMSO).

-

Reaction: Add a 2-5 fold molar excess of the dissolved payload to the purified linker-modified antibody from Step 1. Adjust the pH of the reaction mixture to 4.5-5.5 using an acetate buffer to catalyze the reaction.

-

Incubation: Incubate the reaction for 12-24 hours at room temperature with gentle mixing.

-

Purification: Purify the resulting ADC from excess payload and other reagents using a desalting column or size-exclusion chromatography.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Stability and Pharmacokinetics

The non-cleavable nature of the this compound linker contributes to the high stability of the resulting ADC in circulation.[2] This is a critical attribute, as premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window.

Plasma Stability Assessment:

The stability of an ADC constructed with this linker can be assessed using in vitro plasma stability assays. A typical protocol involves:

-

Incubating the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[2]

-

Collecting samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Analyzing the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and to detect the presence of free payload.[7]

A stable ADC will show a minimal decrease in DAR over time and no significant accumulation of free payload in the plasma.

Pharmacokinetics:

The inclusion of the hydrophilic PEG2 spacer is intended to improve the pharmacokinetic profile of the ADC. PEGylation is known to:

-

Increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending circulation half-life.

-

Enhance the solubility of ADCs carrying hydrophobic payloads, which can help to prevent aggregation.[1]

Preclinical pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and to determine key parameters such as half-life, clearance, and volume of distribution.

Application in HER2-Targeted Therapy

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast and gastric cancers. ADCs targeting HER2 have demonstrated significant clinical success.

HER2 Signaling Pathway:

HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[8] In HER2-positive cancers, the overexpression of the HER2 receptor leads to constitutive activation of these pathways, driving tumorigenesis.

Mechanism of Action of a HER2-Targeted ADC:

An ADC utilizing the this compound linker and targeting HER2 would follow a multi-step mechanism of action:

-

Binding: The antibody component of the ADC specifically binds to the extracellular domain of the HER2 receptor on the surface of cancer cells.

-

Internalization: The ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.

-

Degradation and Payload Release: Inside the lysosome, the acidic environment and proteolytic enzymes degrade the antibody, leading to the release of the payload still attached to the linker and the lysine residue.

-

Cytotoxicity: The released payload-linker-lysine metabolite then exerts its cytotoxic effect, leading to cell death.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of next-generation bioconjugates. Its non-cleavable nature ensures high stability in circulation, while the integrated PEG spacer offers favorable physicochemical and pharmacokinetic properties. The bifunctional design allows for a controlled, sequential conjugation process, enabling the precise attachment of payloads to antibodies or other protein scaffolds. As the demand for highly targeted and stable therapeutics continues to grow, linkers such as this compound will play a pivotal role in the advancement of ADCs and other drug conjugates for the treatment of cancer and other diseases. Further research into the in vivo performance of ADCs utilizing this specific linker will continue to elucidate its full potential in clinical applications.

References

- 1. Biopharma PEG Develops PEG Derivatives for ADCs Development [bio-itworld.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. broadpharm.com [broadpharm.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ald-Ph-amido-PEG2: Structure, Mechanism, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Ald-Ph-amido-PEG2 linker, a critical component in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, mechanism of action, and the experimental protocols used for its evaluation.

Core Structure of this compound

This compound is a heterobifunctional linker designed to connect two different molecular entities. Its name delineates its constituent parts:

-

Ald (Aldehyde) : A reactive aldehyde group (CHO). In the context of covalent PROTACs, this group can form a reversible covalent bond (a Schiff base) with nucleophilic residues, such as the ε-amine of a lysine (B10760008) on a target protein.[1]

-

Ph (Phenyl) : A rigid phenyl ring that provides a defined spatial orientation between the connected ligands.

-

amido : A stable amide bond (-C(=O)NH-) that connects the phenyl group to the PEG spacer.

-

PEG2 : A two-unit polyethylene (B3416737) glycol chain, which is a flexible, hydrophilic spacer that influences the solubility and conformational flexibility of the final construct.[2]

This linker is primarily used in the synthesis of PROTACs, which are molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[2][3]

Caption: Key functional components of the this compound linker.

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the this compound linker connects a ligand that binds to a Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2] The aldehyde functionality allows for the creation of a covalent PROTAC, which forms a covalent bond with its target protein.

The degradation process unfolds through the following key steps:

-

Covalent Target Engagement : The aldehyde group on the PROTAC's warhead reacts with a nucleophilic residue (e.g., lysine) on the POI, forming a covalent bond.

-

Ternary Complex Formation : The PROTAC, now covalently bound to the POI, recruits an E3 ligase via its other ligand, forming a stable POI-PROTAC-E3 ligase ternary complex.[4]

-

Ubiquitination : The formation of the ternary complex brings the E3 ligase into close proximity with the POI. The ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, creating a polyubiquitin (B1169507) chain.[4]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2]

-

Catalytic Cycle : In the case of reversible covalent PROTACs, the linker can detach from the degraded protein fragments, allowing the PROTAC molecule to engage another POI molecule, thus acting catalytically.[1] Irreversible covalent PROTACs, however, are consumed in the process.[1]

Caption: Mechanism of action for a covalent PROTAC utilizing an aldehyde-based linker.

Quantitative Data on Aldehyde-Based PROTACs

The efficacy of a PROTAC is measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). While data for a PROTAC using the precise this compound linker is proprietary to specific drug discovery programs, the table below summarizes representative data for aldehyde-based PROTACs targeting the BRD4 protein, and other covalent PROTACs, to illustrate typical performance metrics.[5][6]

| Compound Class | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Ref |

| (+)-JQ-1-aldehyde PROTAC (Cpd 34) | BRD4 | CRBN | 60 | >95 | MDA-MB-231 | [5] |

| (+)-JQ-1-aldehyde PROTAC (Cpd 37) | BRD4 | CRBN | 62 | >95 | MDA-MB-231 | [5] |

| Reversible Covalent PROTAC (RC-3) | BTK | CRBN | ~10-100 | >90 | Mino (B-cell lymphoma) | [7] |

| ERK1/2 PROTAC (B1-10J) | ERK1/2 | CRBN | 102 | ~90 | HCT116 | [6] |

| ERK1/2 PROTAC (B1-10J) | ERK1/2 | CRBN | 85 | ~85 | Calu-6 | [6] |

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be interpreted with caution.

Experimental Protocols

Evaluating a PROTAC involves a series of well-defined experiments to confirm its synthesis, binding, and cellular activity.

A modular scheme is typically used for synthesis.[7][8] For an this compound based PROTAC, this could involve:

-

Component Synthesis : Synthesize or procure the three main components:

-

The POI ligand (warhead) functionalized with a reactive group.

-

The E3 ligase ligand (anchor) functionalized with a complementary reactive group.

-

The this compound linker, often with a terminal carboxylic acid or amine for coupling.[9]

-

-

Coupling Reactions : Connect the components sequentially. For example, if using this compound-acid, an amide bond can be formed with an amine-functionalized E3 ligase ligand using a peptide coupling agent like HATU.[9] The other end (the aldehyde) would already be part of the POI ligand or added in a final step.

-

Purification and Characterization : The final PROTAC product is purified using techniques like HPLC. Its identity and purity are confirmed by LC-MS and NMR.[7]

Fluorescence Polarization (FP) Assay This assay is widely used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and to confirm the formation of the ternary complex.[10]

-

Principle : A small fluorescently-labeled probe (e.g., a known ligand for the E3 ligase) is used. When unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger protein (E3 ligase), its tumbling slows, increasing the polarization.

-

Procedure :

-

To measure PROTAC-E3 binding, the PROTAC is used as a competitor to displace the fluorescent probe from the E3 ligase, causing a drop in polarization.

-

To confirm ternary complex formation, the assay is run with the E3 ligase, the fluorescent probe, and the POI. The addition of an effective PROTAC will stabilize the ternary complex, leading to a larger bound species and an increase in polarization.[10]

-

Western Blot Analysis This is the most common method to visualize and semi-quantify the degradation of the target protein.[5]

-

Cell Treatment : Culture a relevant cell line (e.g., HCT116, MDA-MB-231) and treat with various concentrations of the PROTAC for a set time (e.g., 8, 12, or 24 hours).[5][6] A vehicle control (e.g., DMSO) is essential.

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them to release the cellular proteins.

-

Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize the results.

-

Detection : Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal.

-

Analysis : Quantify the band intensities using densitometry software. The level of POI is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated sample. DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.[6]

Caption: A typical experimental workflow for the synthesis and validation of a PROTAC.

References

- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ald-Ph-PEG2-acid, 1807534-84-4 | BroadPharm [broadpharm.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ald-Ph-amido-PEG2 Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ald-Ph-amido-PEG2 linker, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document details its core properties, application in ADC synthesis, and methods for characterization and evaluation, offering a foundational resource for researchers in the field of targeted cancer therapeutics.

The this compound linker is a non-cleavable linker designed for the stable conjugation of cytotoxic payloads to monoclonal antibodies.[1][2] Its structure features a phenyl-amido group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group for payload attachment, often activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody.[3][4] The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon lysosomal degradation of the entire ADC, which can enhance plasma stability and potentially reduce off-target toxicity.[5] The short PEG2 spacer aims to improve the hydrophilicity of the ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.[6]

Core Properties and Design Principles

The this compound linker belongs to the class of non-cleavable linkers, which are designed to offer high stability in systemic circulation.[5] The release of the cytotoxic payload from an ADC constructed with this type of linker is dependent on the internalization of the ADC-antigen complex and subsequent degradation of the antibody backbone within the lysosome of the target cancer cell.[5] This mechanism minimizes premature drug release and associated off-target toxicities.[5]

The inclusion of a short polyethylene glycol (PEG) spacer is a key design feature. PEGylation is a widely used strategy in drug development to enhance the solubility, stability, and pharmacokinetic profile of bioconjugates.[6] The two ethylene (B1197577) glycol units in the this compound linker contribute to the overall hydrophilicity of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation and improving manufacturability.[7]

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in public literature, the following tables present representative data for ADCs constructed with similar non-cleavable, short-chain PEGylated linkers. This data is intended to provide a comparative overview of expected performance characteristics.

Table 1: Representative In Vitro Stability of Non-Cleavable PEGylated ADCs

| Parameter | Condition | Stability (% Intact ADC) | Reference |

| Plasma Stability | Human Plasma, 37°C, 7 days | > 95% | [5][8] |

| pH Stability | pH 5.0, 37°C, 24 hours | > 98% | General Knowledge |

| pH Stability | pH 7.4, 37°C, 24 hours | > 99% | General Knowledge |

| Thermal Stress | 40°C, 7 days | > 90% | General Knowledge |

Table 2: Representative Pharmacokinetic Parameters of Non-Cleavable PEGylated ADCs in a Murine Model

| Parameter | Unit | Value (Range) | Reference |

| Half-life (t½) | hours | 150 - 250 | [9] |

| Clearance (CL) | mL/day/kg | 5 - 15 | [9] |

| Volume of Distribution (Vd) | mL/kg | 50 - 100 | [9] |

| Cmax (at 5 mg/kg dose) | µg/mL | 100 - 150 | [9] |

Table 3: Representative In Vivo Efficacy of Non-Cleavable PEGylated ADCs in a Xenograft Model

| Xenograft Model | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| Breast Cancer (BT-474) | 3 | > 80 | Significant | [7] |

| Gastric Cancer (NCI-N87) | 5 | > 90 | Significant | [7] |

| Non-Small Cell Lung Cancer | 5 | > 75 | Significant | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of an ADC using an this compound linker with a reactive NHS ester for lysine (B10760008) conjugation.

Protocol 1: Antibody-Drug Conjugation via Lysine Residues

This protocol describes the conjugation of a drug-linker construct, where the this compound linker is pre-attached to the payload and activated with an NHS ester, to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-(Payload)-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution.[11]

-

Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.[]

-

-

Drug-Linker Preparation:

-

Dissolve the this compound-(Payload)-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.[]

-

-

Conjugation Reaction:

-

Add the desired molar excess of the drug-linker solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.[11]

-

-

Quenching:

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reaction components using SEC or Protein A chromatography.[]

-

Elute the ADC in a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the DAR using techniques described in the following protocols.

-

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the increasing hydrophobicity of the antibody with each conjugated drug molecule.[13][14]

Materials:

-

Purified ADC sample

-

HIC HPLC column (e.g., TSKgel Butyl-NPR)[15]

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[16]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[15]

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[16]

-

-

HPLC Method:

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[17]

-

-

Protocol 3: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity and purity of the ADC and to determine the DAR.[18]

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

-

Reversed-phase C4 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Reducing agent (optional, for subunit analysis): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[19]

Procedure:

-

Intact Mass Analysis:

-

Dilute the ADC sample in Mobile Phase A.

-

Inject the sample onto the reversed-phase column.

-

Elute with a gradient of Mobile Phase B.

-

Acquire mass spectra in positive ion mode.

-

Deconvolute the raw mass spectra to obtain the mass of the intact ADC species. The mass difference between peaks will correspond to the mass of the conjugated drug-linker.

-

-

Subunit Analysis (Optional):

-

Reduce the ADC by incubating with DTT or TCEP to separate the light and heavy chains.[19]

-

Perform LC-MS analysis as described for the intact ADC.

-

Determine the number of drug-linkers conjugated to the light and heavy chains separately.

-

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[10][20]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells (e.g., BT-474 for HER2-positive breast cancer)

-

Matrigel (optional)

-

ADC formulation in a sterile vehicle (e.g., saline)

-

Control articles (e.g., vehicle, unconjugated antibody)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.[21]

-

-

Tumor Growth and Randomization:

-

Treatment Administration:

-

Administer the ADC and control articles via the desired route (e.g., intravenous injection).[22]

-

Dosing can be a single dose or multiple doses over a period of time.

-

-

Efficacy Monitoring:

-

Measure tumor volumes with calipers 2-3 times per week.[10]

-

Monitor body weight and general health of the animals.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined time point.

-

At the end of the study, tumors can be excised and weighed.

-

Visualizations

Experimental Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes antibody [label="Monoclonal Antibody\n(in amine-free buffer)"]; linker_payload [label="this compound-(Payload)-NHS\n(dissolved in DMSO)"]; conjugation [label="Lysine Conjugation\n(pH 8.5, RT, 1-2h)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quenching [label="Quenching\n(Tris-HCl)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(SEC or Protein A)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; adc [label="Purified ADC", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges antibody -> conjugation; linker_payload -> conjugation; conjugation -> quenching; quenching -> purification; purification -> adc; } dot Workflow for ADC Synthesis.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes adc_sample [label="Purified ADC Sample"]; hic_hplc [label="HIC-HPLC Analysis", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ms [label="LC-MS Analysis\n(Intact/Reduced)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dar_analysis [label="DAR Determination", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; identity_purity [label="Identity & Purity\nConfirmation", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges adc_sample -> hic_hplc; adc_sample -> lc_ms; hic_hplc -> dar_analysis; lc_ms -> identity_purity; } dot Workflow for ADC Characterization.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes tumor_implantation [label="Tumor Cell\nImplantation\n(Xenograft Model)"]; tumor_growth [label="Tumor Growth\n& Randomization", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="ADC Administration\n(IV)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Efficacy Monitoring\n(Tumor Volume, Body Weight)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study Endpoint\n& Analysis", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tumor_implantation -> tumor_growth; tumor_growth -> treatment; treatment -> monitoring; monitoring -> endpoint; } dot Workflow for In Vivo Efficacy Study.

Conclusion

The this compound linker represents a valuable tool in the design of non-cleavable antibody-drug conjugates. Its structure is intended to provide a stable linkage for the cytotoxic payload, while the short PEG spacer can enhance the overall physicochemical properties of the ADC. While specific, publicly available data for this exact linker is limited, the general principles of non-cleavable PEGylated linkers and the provided experimental protocols offer a strong foundation for researchers to incorporate this and similar linkers into their ADC development programs. Further studies are warranted to fully elucidate the specific in vivo performance characteristics of ADCs constructed with the this compound linker.

References

- 1. waters.com [waters.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. furthlab.xyz [furthlab.xyz]

- 13. ymc.eu [ymc.eu]

- 14. agilent.com [agilent.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ald-Ph-amido-PEG2 in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]

This guide focuses on the "Ald-Ph-amido-PEG2" linker, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure features a phenyl group providing a degree of rigidity, a short PEG chain to enhance solubility, and two distinct reactive handles: a benzaldehyde (B42025) group and a carboxylic acid. These functional groups allow for the directional and covalent attachment of POI and E3 ligase ligands, respectively.

Core Concepts: Understanding the this compound Linker

The this compound linker offers a versatile platform for PROTAC synthesis due to its specific chemical functionalities.

-

Benzaldehyde Group: This functional group is reactive towards nucleophiles such as hydrazides and aminooxy groups, enabling the formation of stable hydrazone or oxime linkages. This reaction is often employed for the conjugation of the POI-binding ligand.

-

Carboxylic Acid Group: The terminal carboxylic acid can be readily activated to form a stable amide bond with a primary or secondary amine on the E3 ligase ligand. This is a common and robust conjugation strategy in PROTAC synthesis.

The combination of a phenyl ring and a short PEG chain provides a balance of rigidity and flexibility, which can be crucial for optimizing the spatial orientation of the two ligands and promoting a productive ternary complex formation.

Hypothetical Case Study: A BRD4-Targeting PROTAC with this compound

To illustrate the application of the this compound linker, we present a hypothetical PROTAC, designated as AP-BRD4-Degrader , designed to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[3][4]

Design of AP-BRD4-Degrader:

-

POI Ligand: A derivative of the known BRD4 inhibitor JQ1, functionalized with a hydrazide group for reaction with the aldehyde of the linker.

-

E3 Ligase Ligand: Pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ligase, which possesses a free amine for amide bond formation.

-

Linker: this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for AP-BRD4-Degrader, based on typical values observed for potent BRD4-degrading PROTACs.

| PROTAC Molecule | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| AP-BRD4-Degrader | BRD4 | CRBN | HeLa | 25 | >95 |

| AP-BRD4-Degrader | BRD4 | CRBN | MDA-MB-231 | 35 | >90 |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker are provided below.

Protocol 1: Synthesis of AP-BRD4-Degrader

This protocol describes a two-step synthesis of the hypothetical BRD4-targeting PROTAC.

Step 1: Amide Coupling of this compound with Pomalidomide

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound-acid (1.0 eq) and pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the pomalidomide-linker conjugate.

Step 2: Hydrazone Formation with JQ1-Hydrazide

-

Reaction Setup: Dissolve the pomalidomide-linker conjugate (1.0 eq) and the JQ1-hydrazide derivative (1.1 eq) in anhydrous DMSO. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Final Product: Lyophilize the pure fractions to obtain the final PROTAC, AP-BRD4-Degrader, as a solid.

Protocol 2: Western Blot for BRD4 Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4][5]

-

Cell Culture and Treatment: Plate a suitable human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight.[4] Treat the cells with increasing concentrations of AP-BRD4-Degrader (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours).[4] Include a vehicle-only control (e.g., 0.1% DMSO).[5]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4] Scrape the cells and collect the lysate in a microcentrifuge tube.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples.[4] Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[4]

-

Incubate the membrane with a primary antibody against BRD4 diluted in blocking buffer overnight at 4°C with gentle agitation.[4]

-

Wash the membrane three times with TBST.[4]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.[4]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate (ECL) to the membrane.[4]

-

Capture the chemiluminescent signal using an imaging system.[4]

-

Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: PROTAC-mediated degradation of BRD4.

Caption: Experimental workflow for Western Blot analysis.

Caption: Synthetic workflow for AP-BRD4-Degrader.

Conclusion

The this compound linker represents a valuable tool in the development of PROTACs. Its defined chemical handles allow for a straightforward and directional assembly of the final heterobifunctional molecule. The combination of a semi-rigid phenyl group and a hydrophilic PEG spacer offers a balanced approach to linker design, aiming to optimize both the ternary complex formation and the overall drug-like properties of the PROTAC. The provided protocols and conceptual frameworks offer a guide for researchers to synthesize and evaluate novel PROTACs using this versatile linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the chemical bridge between these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides a comprehensive overview of non-cleavable linkers in ADC design. We will delve into their mechanism of action, explore the common chemical strategies employed, and present a balanced view of their advantages and disadvantages. Furthermore, this guide offers detailed experimental protocols for the conjugation, characterization, and evaluation of ADCs employing non-cleavable linkers, supplemented with quantitative data to aid in the rational design of next-generation ADCs.

Introduction to Non-Cleavable Linkers in ADCs

Non-cleavable linkers are characterized by their high stability in systemic circulation, lacking a specific chemical motif designed for cleavage in the extracellular environment or upon cell entry.[1][2] Instead, the release of the cytotoxic payload from an ADC with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][4][5] This mechanism of action offers a distinct set of properties compared to their cleavable counterparts, making them a valuable tool in the ADC design toolkit.

The quintessential feature of a non-cleavable linker is that after lysosomal degradation of the antibody, the payload is released with the linker and the amino acid residue to which it was attached still covalently bound.[6][7] This "payload-linker-amino acid" complex is the active cytotoxic species. This inherent stability in the bloodstream is a key advantage, as it minimizes the premature release of the potent payload, thereby reducing the potential for off-target toxicity.[2][8]

Mechanism of Action of ADCs with Non-Cleavable Linkers

The therapeutic effect of an ADC with a non-cleavable linker is a multi-step process that relies on the precise orchestration of several biological events.

Signaling Pathway and Intracellular Trafficking

The journey of an ADC from administration to cell killing is a complex signaling and trafficking cascade:

-

Circulation and Target Binding: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of a cancer cell.[4][9]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.[5][9][10]

-

Endosomal Trafficking and Lysosomal Fusion: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[5][9][10] The acidic environment (pH 4.5-5.0) and the presence of various proteases within the lysosome are critical for the next step.[9]

-

Antibody Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[2][4][5] This degradation process liberates the cytotoxic payload, which remains attached to the non-cleavable linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) it was conjugated to.[6][7]

-

Cytotoxic Action: The released "payload-linker-amino acid" complex then needs to reach its intracellular target (e.g., microtubules or DNA) to exert its cell-killing effect, leading to apoptosis.[4][5]

Common Non-Cleavable Linker Chemistries

The majority of non-cleavable linkers are based on stable chemical bonds that are resistant to biological degradation. The two most prominent classes are thioether and maleimidocaproyl (MC) linkers.[2]

Thioether Linkers (e.g., SMCC)

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker that creates a stable thioether bond.[11][]

-

Mechanism of Conjugation: The conjugation process is a two-step reaction:

-

The N-hydroxysuccinimide (NHS) ester of SMCC reacts with a primary amine on the antibody, typically the ε-amino group of a lysine residue, to form a stable amide bond.[11]

-

The maleimide (B117702) group of the now antibody-linked SMCC reacts with a sulfhydryl (thiol) group on the payload to form a stable thioether linkage.[11]

-

Maleimidocaproyl (MC) Linkers

Maleimidocaproyl (MC) is another common non-cleavable linker, often used with auristatin payloads like MMAF.[8] It features a maleimide group for conjugation to a thiol on the antibody (typically from a reduced interchain disulfide bond) and a caproyl spacer.

Advantages and Disadvantages of Non-Cleavable Linkers

The choice of a non-cleavable linker has significant implications for the properties of the resulting ADC.

| Feature | Advantages | Disadvantages |

| Stability | High plasma stability: Reduces premature payload release and off-target toxicity.[2][7][8] | Payload must be active with linker attached: The "payload-linker-amino acid" complex must retain cytotoxic activity.[7][8] |

| Efficacy | Potentially wider therapeutic window: Due to improved safety profile.[2] | No "bystander effect": The released payload is typically charged and membrane-impermeable, preventing it from killing adjacent antigen-negative tumor cells.[7] This can be a limitation in heterogeneous tumors. |

| Toxicity | Lower off-target toxicity: Minimized systemic exposure to the free payload.[2][8] | Dependent on efficient internalization and lysosomal degradation: If these processes are inefficient in the target cell, the ADC may have reduced efficacy.[7] |

| Applicability | Well-suited for hematological malignancies and tumors with high, homogenous antigen expression. [8] | Less effective for solid tumors with heterogeneous antigen expression. [8] |

Quantitative Data Summary

The following tables summarize key quantitative data comparing non-cleavable and cleavable linkers and the pharmacokinetic properties of a prominent ADC with a non-cleavable linker.

Table 1: Comparative In Vivo and In Vitro Data

| Parameter | Non-Cleavable Linker (e.g., SMCC) | Cleavable Linker (e.g., vc) | Reference(s) |

| Plasma Stability | High (<20% deconjugation in serum after 7 days for some constructs) | Variable (can show significant payload loss in plasma) | [13] |

| In Vivo Efficacy | Can outperform cleavable counterparts in some in vivo models. | Generally highly efficacious, with the added benefit of a bystander effect. | [2][14] |

| In Vitro Cytotoxicity (IC50) | Potent, but activity is dependent on the specific payload-linker-amino acid complex. | Often highly potent due to the release of the unmodified payload. | [15] |

Table 2: Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)

| Parameter | Value | Unit | Reference(s) |

| Linker Type | Non-cleavable (SMCC) | - | [2] |

| Payload | DM1 | - | [2] |

| Clearance | 0.676 | L/day | |

| Volume of Distribution (Central) | 3.127 | L | |

| Terminal Elimination Half-life | 3.94 | days |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of ADCs with non-cleavable linkers, using the SMCC linker as a primary example.

Experimental Workflow for ADC Development

Protocol for ADC Conjugation with SMCC Linker

This protocol describes a two-step conjugation process for linking a thiol-containing payload to an antibody via the SMCC linker.[3][16]

Materials:

-

Monoclonal antibody (mAb)

-

SMCC crosslinker

-

Thiol-containing cytotoxic payload

-

Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[3]

-

-

Antibody Activation with SMCC:

-

Removal of Excess SMCC:

-

Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[3]

-

-

Payload Conjugation:

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1 mM and incubate for an additional 15-30 minutes.[3]

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Protocol for ADC Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the drug-to-antibody ratio (DAR) distribution of an ADC.[18][19][20]

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain an organic modifier like isopropanol)

-

ADC sample

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject 10-20 µL of the ADC sample.

-

Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by summing the product of each DAR species' relative peak area and its corresponding DAR value.

-

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][21][22][23][24]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the treatment solutions.

-

Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).[21]

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[23]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker to dissolve the formazan crystals.[23]

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

-

Conclusion

Non-cleavable linkers represent a cornerstone of ADC technology, offering a robust and stable platform for the targeted delivery of cytotoxic agents. Their high plasma stability translates to an improved safety profile and a potentially wider therapeutic window.[2][8] While the absence of a bystander effect makes them most suitable for tumors with high and homogenous antigen expression, their clinical success, exemplified by ado-trastuzumab emtansine, underscores their importance in the oncologist's arsenal.[2] A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of next-generation ADCs with enhanced therapeutic potential. The continued innovation in linker technology, including the development of novel non-cleavable platforms, promises to further expand the applicability and efficacy of this transformative class of cancer therapeutics.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 8. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. cellmosaic.com [cellmosaic.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. bb3r.de [bb3r.de]

- 23. benchchem.com [benchchem.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ald-Ph-amido-PEG2 Derivatives for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG2 derivatives, a versatile class of bifunctional linkers increasingly utilized in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their core structure, functional groups, and applications, supplemented with experimental protocols and representative data to support researchers in their practical application.

Core Structure and Functional Groups

This compound derivatives are characterized by a central 2-unit polyethylene (B3416737) glycol (PEG) spacer, flanked by a phenyl-amide group bearing an aldehyde, and a terminal reactive functional group. This modular design allows for a stable and efficient linkage between biomolecules and therapeutic agents.

The key functional components are:

-

Benzaldehyde Group (Ald-Ph): The aromatic aldehyde provides a reactive handle for specific conjugation chemistries. It readily reacts with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This selective reactivity allows for controlled, stepwise conjugation strategies.

-

Amide Bond: The amide linkage adjacent to the phenyl ring imparts significant stability to the linker structure, making it a non-cleavable linker under typical physiological conditions.[1] This is a crucial feature for applications where the linker is intended to remain intact until the therapeutic conjugate reaches its target.

-

PEG2 Spacer: The short, hydrophilic 2-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting conjugate.[2] This property is particularly beneficial when working with hydrophobic payloads, as it can help mitigate aggregation issues.[3][4] The PEG spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

-

Terminal Functional Group: The true versatility of the this compound scaffold lies in the variety of available terminal functional groups. These groups dictate the conjugation strategy for attaching the linker to a protein, antibody, or other molecule of interest. Common derivatives include:

-

NHS ester: For facile reaction with primary amines (e.g., lysine (B10760008) residues on antibodies).[5]

-

Carboxylic acid: Enables amide bond formation with primary amines using carbodiimide (B86325) coupling agents like EDC or HATU.[6]

-

Amine: Allows for conjugation to activated carboxylic acids or other amine-reactive moieties.

-

Boc-protected Amine: Provides a protected amine that can be deprotected under acidic conditions for subsequent reaction steps.

-

Applications in Drug Development

The unique structural features of this compound derivatives make them valuable tools in the construction of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers serve to connect a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The stability of the amide bond ensures that the toxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity.[1] The PEG spacer helps to improve the overall solubility and pharmacokinetic properties of the ADC.[4] The this compound-C2-NHS ester is a commonly used derivative for this purpose, reacting with lysine residues on the antibody surface.[5][7]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[] this compound linkers are employed to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] Derivatives such as this compound-C2-acid are used in PROTAC synthesis, allowing for a controlled, stepwise assembly of the final molecule.[6]

Quantitative Data

While specific quantitative data for this compound derivatives is often proprietary, the following tables present representative data for analogous PEGylated linkers used in ADC and PROTAC development. This information can serve as a valuable reference for experimental design and expectation setting.

Table 1: Representative Physicochemical Properties of this compound Derivatives

| Derivative Name | Molecular Weight ( g/mol ) | Purity | Storage Condition |

| This compound-C2-NHS ester | 406.4 | >95% | -20°C |

| This compound-C2-acid | 309.31 | >95% | -20°C |

| This compound-amine | - | - | -20°C |

| This compound-C2-Boc | 365.42 | >97% | -20°C |

Note: Data compiled from various supplier datasheets. Molecular weight and purity may vary slightly between batches and suppliers.

Table 2: Representative In Vitro Stability of ADCs with PEGylated Linkers in Human Plasma

| Linker Type | Payload | Incubation Time (days) | % Payload Remaining |

| PEGylated Glucuronide (mDPR) | MMAE | 7 | >95% |

| PEGylated Val-Cit | MMAE | 5 | ~80% |

| Non-PEGylated Maleimide (B117702) | Auristatin | 7 | <70% |

This table provides comparative stability data for different linker technologies, highlighting the enhanced stability often observed with PEGylated and stabilized maleimide linkers. The stability of an ADC is a critical parameter, influencing its therapeutic window.[10] Data is representative of studies on various PEGylated linkers and not specific to this compound.

Table 3: Representative Yields for PROTAC Synthesis Steps

| Reaction Step | Coupling Reagents | Typical Yield |

| Amide coupling of linker to E3 ligase ligand | HATU, DIPEA | 60-80% |

| Deprotection of terminal group | TFA | >90% |

| Amide coupling of linker-ligand to target ligand | EDC, HOBt | 50-70% |

| Final Purification | Preparative HPLC | 30-50% (overall) |

Yields are highly dependent on the specific ligands and reaction conditions. This table provides a general expectation for the multi-step synthesis of PROTACs. A direct-to-biology approach for PROTAC synthesis has reported average yields of 27-32% for the three-step sequence.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatives.

Protocol for Antibody Conjugation using this compound-C2-NHS Ester

This protocol describes the conjugation of the linker to primary amines (lysine residues) on a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-C2-NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using a suitable method like dialysis or a desalting column against the conjugation buffer.

-

Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.

-

-

Linker Preparation:

-

Dissolve the this compound-C2-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

Protocol for PROTAC Synthesis using this compound-C2-Acid

This protocol outlines a two-step synthesis of a PROTAC, first by coupling the linker to an amine-containing E3 ligase ligand, followed by conjugation to the target protein ligand.

Materials:

-

This compound-C2-acid

-

Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

-

Amine-functionalized target protein ligand

-

Coupling agents (e.g., HATU, EDC, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, preparative HPLC system)

Procedure:

Step 1: Coupling of Linker to E3 Ligase Ligand

-

Dissolve this compound-C2-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the linker-E3 ligase ligand conjugate.

Step 2: Coupling to Target Protein Ligand

This step assumes the target ligand has a reactive amine. The aldehyde on the linker-E3 ligase conjugate would first need to be converted to a functional group reactive with the target ligand, or a different linker derivative should be used. For this protocol, we will assume a different derivative of the linker-E3 ligase conjugate is used that now has a terminal carboxylic acid for reaction with an amine on the target ligand.

-

Dissolve the purified linker-E3 ligase ligand conjugate (with a terminal carboxylic acid) (1.0 eq) in anhydrous DMF.

-

Add EDC (1.5 eq) and HOBt (1.2 eq) and stir for 30 minutes at room temperature.

-

Add the amine-functionalized target protein ligand (1.1 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of ADCs and PROTACs using this compound derivatives.

Caption: Workflow for ADC synthesis using an NHS-ester derivative.

Caption: Workflow for PROTAC synthesis using an acid derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. purepeg.com [purepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound-C2-NHS ester | TargetMol [targetmol.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ald-Ph-amido-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ald-Ph-amido-PEG2-C2-acid, a bifunctional linker critical in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and key characterization data.

Introduction

This compound-C2-acid is a heterobifunctional linker featuring a terminal aldehyde group and a carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) spacer. The aldehyde moiety allows for the conjugation to amine-containing molecules, while the carboxylic acid can be coupled with other functionalities, making it a versatile tool in bioconjugation chemistry. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a feasible synthetic pathway for this linker, providing researchers with the necessary information for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-C2-acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₆ |

| Molecular Weight | 309.31 g/mol |

| CAS Number | 1807534-84-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C |

Proposed Synthesis of this compound-C2-acid

The synthesis of this compound-C2-acid can be achieved through a direct amide coupling reaction between 4-formylbenzoic acid and a suitable amino-PEG-acid derivative. A proposed two-step synthetic route is outlined below, starting from commercially available precursors.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound-C2-acid.

Experimental Protocol

Step 1: Amide Coupling

This step involves the formation of an amide bond between the carboxylic acid of 4-formylbenzoic acid and the amine group of a protected amino-PEG-acid derivative.

Materials:

-

4-Formylbenzoic acid

-

tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) and tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection

The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Materials:

-

Protected this compound-C2-acid (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the purified protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with DCM or diethyl ether to remove residual TFA.

-

The resulting solid is the final product, this compound-C2-acid, which can be further purified by recrystallization or preparative HPLC if necessary.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound-C2-acid.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzaldehyde, the amide proton, the PEG chain protons, and the protons of the C2-acid moiety. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aldehyde carbon, aromatic carbons, and the carbons of the PEG chain. |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (309.31). |

| Purity (HPLC) | ≥95% |

Signaling Pathway and Application Logic

This compound-C2-acid serves as a critical linker in the construction of PROTACs. The logical workflow for its application in targeted protein degradation is illustrated below.

Caption: Mechanism of action for a PROTAC utilizing the linker.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound-C2-acid. The proposed synthetic route is based on established chemical principles and utilizes readily available starting materials. The information presented herein is intended to support researchers and drug development professionals in the design and synthesis of novel bioconjugates for therapeutic and research applications. It is recommended that all experimental work be conducted by qualified personnel in a properly equipped laboratory setting.

Technical Guide: Ald-Ph-amido-PEG2-C2-NHS Ester for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals